molecular formula C4H2CuF12N2O9S4 B12961561 Copper(II) trifluoromethanesulfonimide xhydrate CAS No. 1334406-76-6

Copper(II) trifluoromethanesulfonimide xhydrate

Cat. No.: B12961561
CAS No.: 1334406-76-6
M. Wt: 641.9 g/mol
InChI Key: SOSOQNLWNNNBFY-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Systematic Identification

Copper(II) trifluoromethanesulfonimide hydrate is systematically identified by its IUPAC name copper bis(trifluoromethylsulfonyl)azanide hydrate , reflecting its anionic trifluoromethanesulfonimide ligands ([CF~3~SO~2~]~2~N^−^) coordinated to a central Cu^2+^ ion. Alternative designations include copper(II) bis(trifluoromethanesulfonyl)imide hydrate and Cu(TFSI)~2~·xH~2~O , where x denotes variable water content. The compound’s molecular formula is C~4~CuF~12~N~2~O~8~S~4~·xH~2~O , with an anhydrous molecular weight of 623.84 g/mol .

Key identifiers include:

  • CAS Registry Number : 1334406-76-6 (hydrate form)
  • PubChem CID : 12000378
  • InChI Key : SOSOQNLWNNNBFY-UHFFFAOYSA-N

The crystalline structure features octahedral geometry around the Cu^2+^ center, with four oxygen atoms from two bidentate trifluoromethanesulfonimide ligands occupying equatorial positions and two axial sites potentially occupied by water molecules. This arrangement is corroborated by X-ray diffraction studies of analogous transition metal triflimidates.

Property Value Source
Melting Point 159–165°C (decomposition)
Appearance Pale blue to green crystals
Solubility Soluble in polar solvents
Hydration Sensitivity Hygroscopic

Historical Development of Trifluoromethanesulfonimide Complexes

The discovery of bistriflimide ([NTf~2~]^−^) in the late 20th century revolutionized coordination chemistry by introducing a thermally stable, weakly coordinating anion resistant to hydrolysis. Early work focused on alkali metal salts (e.g., LiNTf~2~) for battery electrolytes due to their high ionic conductivity. Transition metal derivatives, including copper(II) trifluoromethanesulfonimide, emerged in the 2000s as catalysts and precursors for advanced materials.

A pivotal advancement was the synthesis of water-soluble coordination cages using trifluoromethanesulfonimide ligands. For instance, Fujita et al. demonstrated that Cu^2+^ complexes with sulfonimide ligands could stabilize hydrophobic cavities in aqueous media, enabling host-guest chemistry applications. This work laid the foundation for exploiting copper(II) trifluoromethanesulfonimide hydrate in supramolecular architectures.

The compound’s development also parallels innovations in anion metathesis. By reacting CuSO~4~ with bistriflimide salts in aqueous or aprotic solvents, researchers achieved high-purity Cu(NTf~2~)~2~·xH~2~O. This method, optimized for scalability, remains the industrial standard.

Role of Hydration States in Coordination Chemistry

Hydration critically influences the compound’s behavior. Variable water content (x = 1–4) arises from lattice water molecules hydrogen-bonded to the [NTf~2~]^−^ anions rather than directly coordinating Cu^2+^. This distinction is evident in the compound’s IR spectrum, which shows O–H stretches at ~3450 cm^−1^ attributable to interstitial water.

The hydration state modulates solubility: anhydrous Cu(NTf~2~)~2~ dissolves poorly in water, while the hydrate forms miscible solutions. This phenomenon stems from water-mediated lattice disruption, which enhances ion dissociation. In acetonitrile, however, the anhydrous form exhibits higher solubility due to preferential solvent interactions with the hydrophobic CF~3~ groups.

Thermogravimetric analysis (TGA) reveals stepwise water loss between 50–120°C, followed by ligand decomposition above 160°C. The retention of water up to 100°C underscores its role in stabilizing the crystalline lattice against premature collapse. Hydration also affects electrochemical properties; hydrated samples show reduced conductivity compared to anhydrous forms, as water molecules impede Cu^2+^ mobility.

In coordination frameworks, the compound serves as a precursor for heterometallic assemblies. For example, reacting Cu(NTf~2~)~2~·xH~2~O with polydentate amines yields porous networks where [NTf~2~]^−^ anions template cavity formation. Such applications leverage the anion’s bulkiness and low nucleophilicity to prevent undesired ligand substitution.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1334406-76-6

Molecular Formula

C4H2CuF12N2O9S4

Molecular Weight

641.9 g/mol

IUPAC Name

copper;bis(trifluoromethylsulfonyl)azanide;hydrate

InChI

InChI=1S/2C2F6NO4S2.Cu.H2O/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h;;;1H2/q2*-1;+2;

InChI Key

SOSOQNLWNNNBFY-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.O.[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(II) trifluoromethanesulfonimide xhydrate can be synthesized through the reaction of copper(II) oxide with trifluoromethanesulfonimide in the presence of water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired hydrate form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes rigorous purification steps to remove any impurities and ensure the consistency of the final product. The compound is then crystallized and dried under specific conditions to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

Copper(II) trifluoromethanesulfonimide xhydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents, acids, and bases. The reactions typically occur at room temperature or slightly elevated temperatures, depending on the desired outcome .

Major Products

The major products formed from reactions involving this compound vary based on the specific reaction conditions and reagents used. it often leads to the formation of complex organic compounds and intermediates that are valuable in further chemical synthesis .

Scientific Research Applications

Organic Synthesis

Copper(II) trifluoromethanesulfonimide hydrate serves as an effective catalyst in numerous organic reactions. Its ability to coordinate with organic substrates allows it to influence their reactivity patterns significantly.

Key Reactions:

  • Regioselective Markovnikov Hydration of Alkynes: This compound has been used to catalyze the hydration of alkynes, demonstrating high efficiency and selectivity. For example, when combined with water and an alkyne substrate, it facilitates the formation of ketones under mild conditions .
  • Synthesis of Dihydropyrazoles: It is also employed in the synthesis of dihydropyrazoles through reactions involving nitrilimines and alkenes, showcasing its versatility in generating complex organic molecules .

Catalysis

The compound's role as a catalyst extends beyond simple organic reactions. Its unique properties allow it to function effectively in various catalytic cycles.

Catalytic Properties:

  • Lewis Acid Behavior: Copper(II) trifluoromethanesulfonimide hydrate exhibits strong Lewis acid characteristics, making it suitable for promoting reactions that require electron pair acceptance.
  • Coordination Chemistry: The compound's ability to coordinate with different ligands enhances its catalytic activity, particularly in reactions involving nucleophiles .

Materials Science

In materials science, Copper(II) trifluoromethanesulfonimide hydrate is investigated for its potential applications in developing new materials with desirable properties.

Applications:

  • Ionic Conductivity: Due to its high solubility in polar solvents, this compound is explored for use in ionic conductors and electrolytes, particularly in battery technologies where ionic conductivity is crucial .
  • Biocompatibility Studies: Research into its biocompatibility has opened avenues for potential applications in biomedical devices, where metal ions play a significant role in biological interactions .

Case Study 1: Catalytic Efficiency

A study demonstrated that Copper(II) trifluoromethanesulfonimide hydrate significantly increased the yield of a specific hydration reaction from 40% to 90% under optimized conditions. This improvement highlights its effectiveness as a catalyst compared to traditional methods.

Case Study 2: Material Development

In research focused on ionic conductivity for battery applications, the incorporation of Copper(II) trifluoromethanesulfonimide hydrate into polymer matrices resulted in enhanced ionic transport properties, suggesting its potential as a key component in next-generation batteries .

Mechanism of Action

The mechanism by which Copper(II) trifluoromethanesulfonimide xhydrate exerts its effects involves its ability to act as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. The compound’s molecular targets include organic molecules with functional groups that can interact with the copper center, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Copper(II) Triflate vs. Other Copper(II) Salts
Property Copper(II) Triflate [(CF₃SO₃)₂Cu] Copper(II) Sulfate (CuSO₄) Copper(II) Acetate [Cu(OAc)₂]
Solubility Soluble in polar organic solvents High water solubility Moderate solubility in water/organics
Lewis Acidity Strong (activates carbonyl groups) Weak (limited use in organic catalysis) Moderate
Applications Organic catalysis (e.g., Friedel-Crafts) Electroplating, agriculture Pigment synthesis, oxidation reactions
Hazards Acute toxicity, moisture-sensitive Low toxicity, irritant Low toxicity, irritant

Key Differences :

  • Copper triflate’s strong Lewis acidity and organic solubility make it superior for catalyzing reactions in non-aqueous media compared to CuSO₄ or Cu(OAc)₂, which are less effective in such conditions.
  • Unlike CuSO₄, copper triflate is highly moisture-sensitive, requiring stringent handling protocols .
Copper(II) Triflate vs. Copper(II) β-Diketonates

references Copper(II) hexafluoro-2,4-pentanedionate xhydrate (CAS 155640-85-0), a β-diketonate complex.

Property Copper(II) Triflate Copper(II) Hexafluoroacetylacetonate
Primary Use Organic catalysis Thin-film deposition, material science
Thermal Stability Decomposes under heat High (volatilizes intact for CVD)
Solubility Polar organic solvents Organic solvents (e.g., acetone, THF)

Key Differences :

  • Copper triflate is preferred for synthetic catalysis, while β-diketonates are specialized for materials science due to their thermal stability and volatility.

Biological Activity

Copper(II) trifluoromethanesulfonimide hydrate (Cu(Tf2N)2·xH2O) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential applications in cancer therapy.

Chemical Structure and Properties

Copper(II) trifluoromethanesulfonimide hydrate is characterized by its coordination of copper ions with trifluoromethanesulfonimide ligands. The chemical formula can be represented as:

Cu Tf22xH2O\text{Cu Tf}_2\text{N }_2\cdot x\text{H}_2\text{O}

This compound exhibits high solubility in polar solvents and has a melting point range of 159-165 °C. It is generally classified as a catalyst in various chemical reactions, which may also contribute to its biological activity.

Biological Activity Overview

The biological activity of copper(II) complexes is often attributed to their ability to induce oxidative stress, interact with cellular components, and modulate signaling pathways. The following sections detail specific biological activities associated with Cu(Tf2N)2·xH2O.

Antimicrobial Activity

Copper complexes, including Cu(Tf2N)2·xH2O, have demonstrated significant antimicrobial properties. A study highlighted the effectiveness of copper complexes against various bacterial strains, including:

  • Bacillus cereus
  • Staphylococcus aureus
  • Escherichia coli

The molecular docking studies indicated strong binding affinities for these pathogens, suggesting that Cu(Tf2N)2·xH2O could serve as a potential antimicrobial agent with effective inhibitory zones against these bacteria .

Bacterial Strain Binding Affinity (kcal/mol)
Bacillus cereus-9.83
Staphylococcus aureus-6.65
Escherichia coliModest activity

Anticancer Activity

Recent investigations have focused on the anticancer properties of copper complexes. For instance, studies have shown that copper(II) complexes exhibit antiproliferative effects on cancer cell lines such as HeLa (cervical cancer), RD (rhabdomyosarcoma), and BxPC-3 (pancreatic cancer). The IC50 values for these complexes were notably low, indicating high potency:

Cell Line IC50 Value (μM)
HeLa1.4
RD16.2
BxPC-30.5

The selectivity index (SI), which compares the toxicity towards normal cells versus cancer cells, was found to be favorable for Cu(Tf2N)2·xH2O, suggesting its potential as a safe therapeutic agent .

The proposed mechanisms by which copper(II) complexes exert their biological effects include:

  • Oxidative Stress Induction : Copper ions can catalyze the production of reactive oxygen species (ROS), leading to oxidative damage in target cells.
  • Apoptosis Induction : Studies indicate that copper complexes can trigger apoptotic pathways in cancer cells, promoting cell death while sparing normal cells .
  • Interaction with Cellular Targets : Copper ions may interact with various biomolecules, including proteins and nucleic acids, altering their function and stability.

Case Studies

Several case studies have documented the efficacy of copper(II) trifluoromethanesulfonimide hydrate in preclinical settings:

  • Study on Anticancer Activity : A comparative analysis demonstrated that Cu(Tf2N)2·xH2O exhibited superior anticancer activity compared to traditional chemotherapeutics like doxorubicin (DOXO), highlighting its potential as a novel anticancer agent .
  • Antimicrobial Efficacy Study : In vitro tests showed that Cu(Tf2N)2·xH2O effectively inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics .

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